molecular formula C10H10N2O2S B13025149 3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylicacid

3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylicacid

Cat. No.: B13025149
M. Wt: 222.27 g/mol
InChI Key: HDIIXHZMDCBDBM-UHFFFAOYSA-N
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Description

3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that contains both a thiazole and a pyrrole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of appropriate thiazole and pyrrole precursors under specific conditions. One common method involves the use of hydrazonoyl halides with thiosemicarbazide in ethanol and triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrrole rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings allow the compound to bind to enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid can be compared to other similar compounds, such as:

The uniqueness of 3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid lies in its combined thiazole and pyrrole structure, which allows it to exhibit a broader range of biological activities compared to compounds containing only one of these rings.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

3-methyl-5-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H10N2O2S/c1-5-3-7(12-8(5)10(13)14)9-6(2)11-4-15-9/h3-4,12H,1-2H3,(H,13,14)

InChI Key

HDIIXHZMDCBDBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=C(N=CS2)C)C(=O)O

Origin of Product

United States

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